2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate is a pyrylium salt known for its unique chemical properties and applications. Pyrylium salts are a class of organic compounds characterized by a positively charged oxygen atom within a six-membered ring. This particular compound is notable for its stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate typically involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is carried out in 1,2-dichloroethane at elevated temperatures (70-75°C) and involves refluxing for about an hour. The product is then crystallized and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrylium ion reacts with nucleophiles to form new C-N, C-O, and C-S bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various substituted pyrylium salts, reduced pyrylium derivatives, and complex organic molecules with new functional groups .
Scientific Research Applications
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reactive matrix in MALDI-MS imaging for the detection and mapping of primary amines in biological tissues.
Biology: Facilitates the study of neurotransmitters and neuroactive substances in brain tissue sections.
Industry: Employed in the synthesis of complex organic compounds and as a sensitizer in photooxidation reactions.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate involves its ability to form stable intermediates with nucleophiles. The pyrylium ion reacts with nucleophiles to form new bonds, facilitating various chemical transformations. This reactivity is attributed to the positively charged oxygen atom within the pyrylium ring, which acts as an electrophilic center .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with an additional phenyl group, used in photooxidation and as a sensitizer.
2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium tetrafluoroborate: Contains a methoxy group, used in various chemical reactions.
Uniqueness
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to efficiently derivatize primary amines and act as a reactive matrix in MALDI-MS imaging sets it apart from other pyrylium salts .
Properties
Molecular Formula |
C25H19BF4O |
---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate |
InChI |
InChI=1S/C25H19O.BF4/c1-4-10-20(11-5-1)16-17-24-18-23(21-12-6-2-7-13-21)19-25(26-24)22-14-8-3-9-15-22;2-1(3,4)5/h1-19H;/q+1;-1/b17-16+; |
InChI Key |
QFUQCSKNJWLHHB-CMBBICFISA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)/C=C/C2=[O+]C(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C=CC2=[O+]C(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.